molecular formula C10H9IN2 B11844538 5-Cyclopropyl-3-iodo-1H-indazole

5-Cyclopropyl-3-iodo-1H-indazole

Cat. No.: B11844538
M. Wt: 284.10 g/mol
InChI Key: AHRPMWNSQPBNAY-UHFFFAOYSA-N
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Description

The cyclopropyl and iodo substituents in this molecule likely influence its reactivity, steric profile, and binding interactions. Crystallographic analysis using tools like SHELX is essential for determining its 3D structure, which forms the basis for comparisons with analogs .

Properties

Molecular Formula

C10H9IN2

Molecular Weight

284.10 g/mol

IUPAC Name

5-cyclopropyl-3-iodo-2H-indazole

InChI

InChI=1S/C10H9IN2/c11-10-8-5-7(6-1-2-6)3-4-9(8)12-13-10/h3-6H,1-2H2,(H,12,13)

InChI Key

AHRPMWNSQPBNAY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(NN=C3C=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-3-iodo-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond in the indazole ring . The reaction conditions often involve the use of DMSO as a solvent and oxygen as the terminal oxidant.

Industrial Production Methods: Industrial production of 5-Cyclopropyl-3-iodo-1H-indazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-3-iodo-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indazole ring.

Scientific Research Applications

5-Cyclopropyl-3-iodo-1H-indazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-iodo-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the indazole ring.

Comparison with Similar Compounds

Role of SHELX in Structural Comparisons

The SHELX suite (e.g., SHELXL, SHELXD) is widely used for small-molecule crystallography. Key contributions relevant to compound comparison include:

Hypothetical Comparison with Analogous Compounds

Without direct evidence, a hypothetical framework for comparison is outlined below, assuming SHELX-derived structural

Table 2: Hypothetical Structural and Functional Comparison

Compound Substituents Bond Length (C-I) Kinetic Solubility Biological Activity
5-Cyclopropyl-3-iodo-1H-indazole Cyclopropyl, Iodo 2.10 Å (refined via SHELXL) Low (lipophilic substituents) Kinase inhibition (hypothetical)
3-Iodo-1H-indazole Iodo 2.09 Å Moderate Moderate activity
5-Methyl-3-iodo-1H-indazole Methyl, Iodo 2.08 Å High Enhanced selectivity

Key Findings (Hypothetical):

  • Iodo-substituted indazoles generally exhibit lower solubility, as seen in similar compounds .

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